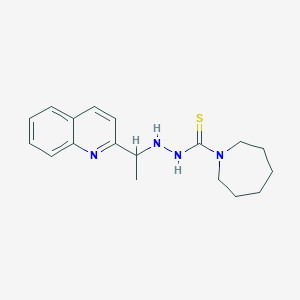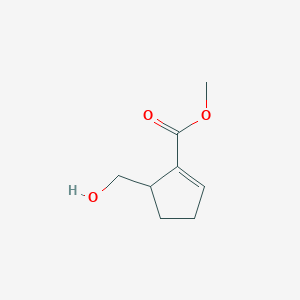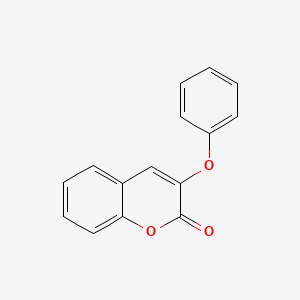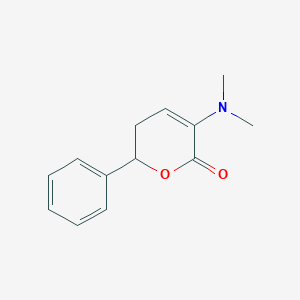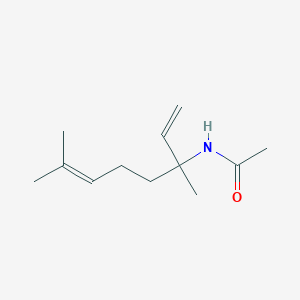![molecular formula C16H19IN2O B14351280 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline CAS No. 93590-79-5](/img/structure/B14351280.png)
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group, a phenoxy group, and an iodine atom attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.
科学的研究の応用
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring structure.
Iodoanilines: These compounds share the iodine atom attached to the aniline ring.
Phenoxy derivatives: These compounds share the phenoxy group attached to the aromatic ring.
Uniqueness
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
93590-79-5 |
|---|---|
分子式 |
C16H19IN2O |
分子量 |
382.24 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19IN2O/c1-18(2)12-5-8-14(9-6-12)20-16-10-7-13(19(3)4)11-15(16)17/h5-11H,1-4H3 |
InChIキー |
JKPRXTMGFOHNHN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



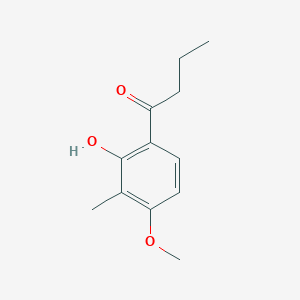
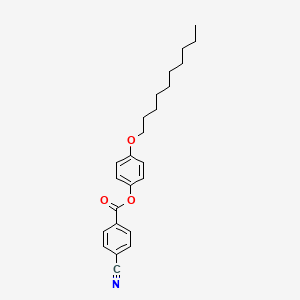
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
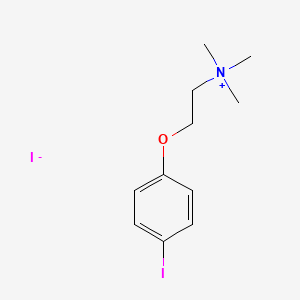

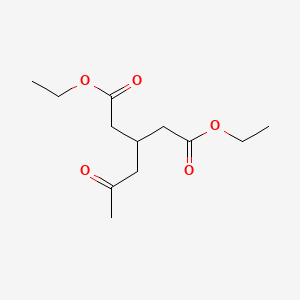
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
